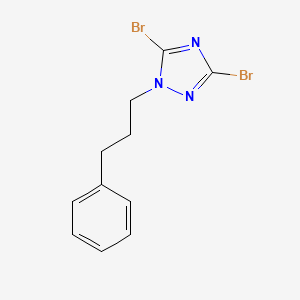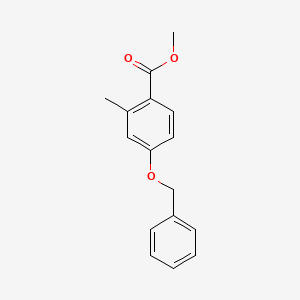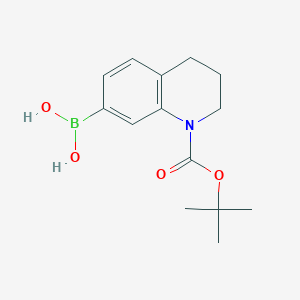![molecular formula C16H16ClN3O5 B6330678 Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1350929-58-6](/img/structure/B6330678.png)
Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate, abbreviated as DECTD, is an organic compound with a wide range of applications in the scientific research community. It is a synthetic molecule that is used in laboratory experiments as a reagent and as a substrate for biochemical and physiological studies. DECTD has been used in a variety of fields, including organic synthesis, drug design, and biochemistry.
科学的研究の応用
DECTD is a versatile compound that has been used in a variety of scientific research applications. It has been used as a substrate for biochemical and physiological studies, as a reagent in organic synthesis, and as a tool in drug design. It has also been used in studies of enzyme kinetics and as a model system for studying the effects of environmental stress on biological systems.
作用機序
The mechanism of action of DECTD is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the synthesis of DNA and RNA. Additionally, it has been shown to inhibit the activity of a variety of enzymes involved in the metabolism of fatty acids and carbohydrates.
Biochemical and Physiological Effects
DECTD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. Additionally, it has been shown to have an anti-inflammatory effect, as well as to reduce the levels of cholesterol and triglycerides in the blood.
実験室実験の利点と制限
The use of DECTD in laboratory experiments has a number of advantages and limitations. One of the major advantages is that it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. Additionally, it is relatively stable, making it a good choice for long-term storage. However, it is also toxic and can be difficult to work with, making it a less desirable choice for some laboratory experiments.
将来の方向性
The potential future directions for DECTD are numerous. One potential application is in the development of new drugs and treatments for a variety of diseases and conditions. Additionally, it could be used as a tool for studying the effects of environmental stress on biological systems. Additionally, it could be used in the development of new synthetic methods for the synthesis of organic compounds. Finally, it could be used in the development of new analytical methods for the detection and quantification of biological molecules.
合成法
DECTD is synthesized through a multi-step process involving the condensation of 1,2,3-triazole-4,5-dicarboxylic acid with 4-chlorophenyl-2-oxoethyl chloride. The reaction proceeds in two steps, with the first step involving the formation of an intermediate, 1-chloro-4-chlorophenyl-2-oxoethyl-1H-1,2,3-triazole-4,5-dicarboxylate. The second step involves the formation of the desired product, DECTD, through the reaction of the intermediate with diethyl malonate.
特性
IUPAC Name |
diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5/c1-3-24-15(22)13-14(16(23)25-4-2)20(19-18-13)9-12(21)10-5-7-11(17)8-6-10/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUWHBFXIZNBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-[2-(4-chlorophenyl)-2-oxo-ethyl]triazole-4,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














